molecular formula C18H18ClN5O2 B2800294 2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878721-75-6

2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2800294
CAS RN: 878721-75-6
M. Wt: 371.83
InChI Key: SCJNOSJTMHUFIX-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a purine ring . Imidazole rings are found in many biologically active molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazole ring fused to a purine ring, with various substituents. The presence of these rings and the specific arrangement of atoms and bonds would likely confer unique chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and purine rings could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole rings work by interacting with enzymes or receptors in the body .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

CAS RN

878721-75-6

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.83

IUPAC Name

2-[(4-chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H18ClN5O2/c1-10-11(2)24-14-15(20-17(24)21(10)3)22(4)18(26)23(16(14)25)9-12-5-7-13(19)8-6-12/h5-8H,9H2,1-4H3

InChI Key

SCJNOSJTMHUFIX-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C)C

solubility

not available

Origin of Product

United States

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